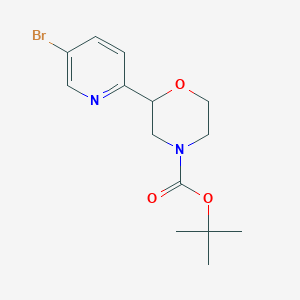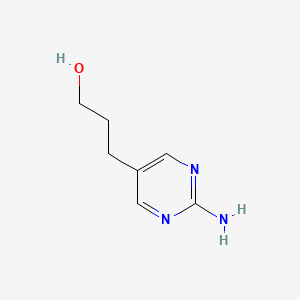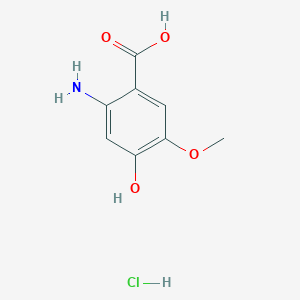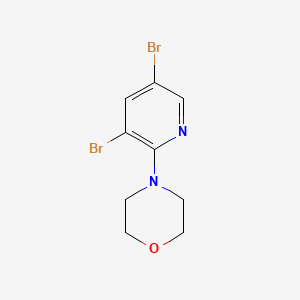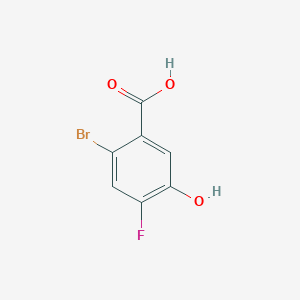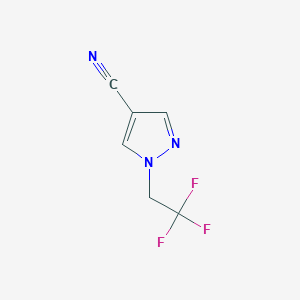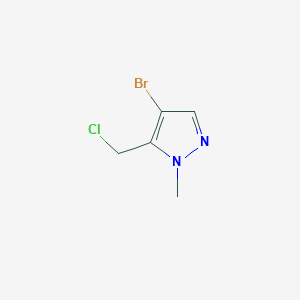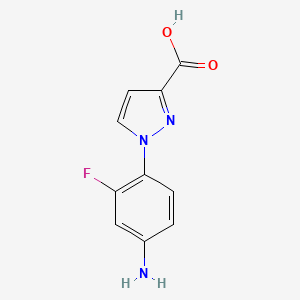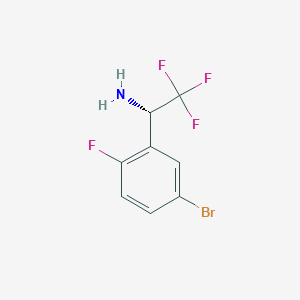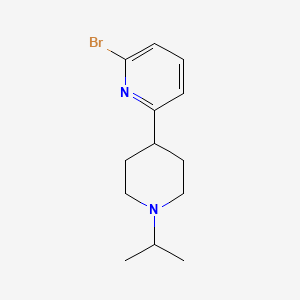
8-Bromo-2-phénylquinoléine
Vue d'ensemble
Description
8-Bromo-2-phenylquinoline is a chemical compound that belongs to the quinoline family . It has an empirical formula of C15H10BrNO and a molecular weight of 300.15 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes.Molecular Structure Analysis
The molecular structure of 8-Bromo-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens
8-Bromo-2-phénylquinoléine : a été explorée pour son potentiel en tant qu’agent antimicrobien. Le noyau quinoléine est connu pour posséder un large éventail d’activités biologiques, y compris des propriétés antibactériennes et antifongiques . Les dérivés de la quinoléine, tels que les acides quinoléine-8-carboxyliques substitués, ont montré une activité significative contre diverses souches bactériennes, ce qui en fait des candidats prometteurs pour le développement de médicaments .
Synthèse organique : Blocs de construction
Dans le domaine de la chimie organique synthétique, This compound sert de bloc de construction polyvalent. Il peut subir diverses réactions chimiques, y compris des substitutions électrophile et nucléophile, qui sont essentielles à la construction de molécules organiques complexes . Son substituant bromo le rend particulièrement réactif, permettant une fonctionnalisation supplémentaire.
Applications industrielles : Chimie verte
L’échafaudage quinoléine, y compris This compound, est significatif dans les applications de chimie verte. Les chercheurs ont développé des procédés chimiques plus propres et plus durables utilisant des dérivés de la quinoléine, qui sont essentiels pour les pratiques industrielles respectueuses de l’environnement .
Recherche pharmacologique : Traitement de la tuberculose
Les dérivés de la quinoléine ont fait l’objet de recherches actives pour leur rôle dans le traitement de la tuberculose. Des composés tels que This compound ont été évalués pour leur activité contre la souche Mycobacterium tuberculosis H37Rv, montrant des promesses en tant qu’agents thérapeutiques potentiels .
Activités biologiques : Anti-inflammatoire et analgésique
Le noyau quinoléine est associé à des activités anti-inflammatoires et analgésiques : This compound et ses dérivés pourraient être essentiels dans le développement de nouveaux médicaments qui traitent la douleur et l’inflammation, en tirant parti des activités biologiques inhérentes à la structure quinoléine .
Potentiel thérapeutique : Propriétés anticancéreuses
Des recherches sont en cours sur les propriétés anticancéreuses des dérivés de la quinoléine : This compound pourrait contribuer à la synthèse de nouveaux composés aux activités anticancéreuses potentielles, le noyau quinoléine étant une caractéristique commune de nombreux agents chimiothérapeutiques .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 8-bromo-2-phenylquinoline belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
For instance, they may act as agonists or antagonists at certain receptors, or they may inhibit or enhance the activity of certain enzymes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Safety and Hazards
Orientations Futures
Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
8-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMPLQVNKCGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743317 | |
| Record name | 8-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871507-80-1 | |
| Record name | 8-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
